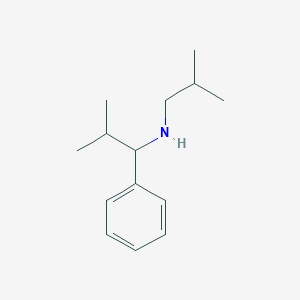
Cobalt chromate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cobalt chromate, with the chemical formula ( \text{CoCr}_2\text{O}_4 ), is a compound that has garnered significant attention due to its unique structural, magnetic, and dielectric properties . It is a member of the spinel family, characterized by a cubic crystal structure where cobalt ions occupy tetrahedral sites and chromium ions occupy octahedral sites . This compound is known for its multiferroic properties, which means it exhibits both magnetic and electric orderings .
Vorbereitungsmethoden
Cobalt chromate can be synthesized using various methods, each affecting its properties:
Hydrothermal Method: This involves reacting cobalt and chromium precursors in an aqueous solution at high temperatures and pressures.
Sol-Gel Method: This technique involves the transition of a system from a liquid “sol” into a solid “gel” phase.
Co-precipitation Method: In this method, cobalt and chromium salts are precipitated together from a solution, followed by calcination.
Sonochemical Method: This involves the use of ultrasonic waves to induce chemical reactions and produce nanoparticles.
Solution Combustion Method: This method uses a fuel (such as urea or glucose) to ignite a reaction between cobalt and chromium salts, producing this compound.
Analyse Chemischer Reaktionen
Cobalt chromate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: This compound can undergo substitution reactions where one of its ions is replaced by another ion.
Common reagents used in these reactions include hydrogen peroxide for oxidation and reducing agents like hydrogen gas for reduction . The major products formed depend on the specific reaction conditions but often include various cobalt and chromium oxides .
Wissenschaftliche Forschungsanwendungen
Cobalt chromate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions due to its unique properties.
Medicine: Its magnetic properties make it a candidate for use in medical imaging and targeted drug delivery.
Industry: This compound is used in the production of pigments, ceramics, and as a humidity sensor
Wirkmechanismus
The mechanism by which cobalt chromate exerts its effects is primarily through its multiferroic properties. The compound exhibits a coupling between its magnetic and electric orderings, which can be manipulated by external magnetic or electric fields . This coupling is due to the interactions between the cobalt and chromium ions within the spinel structure .
Vergleich Mit ähnlichen Verbindungen
Cobalt chromate can be compared to other spinel compounds such as:
Copper Chromite (CuCr(_2)O(_4)): Similar in structure but with copper ions instead of cobalt.
Nickel Chromite (NiCr(_2)O(_4)): Contains nickel ions and exhibits different magnetic properties.
Zinc Chromite (ZnCr(_2)O(_4)): Contains zinc ions and is used in different industrial applications.
This compound is unique due to its specific combination of cobalt and chromium ions, which gives it distinct magnetic and dielectric properties .
Eigenschaften
CAS-Nummer |
12016-69-2 |
|---|---|
Molekularformel |
CoCr2O4 |
Molekulargewicht |
226.92 g/mol |
IUPAC-Name |
cobalt(2+);oxido(oxo)chromium |
InChI |
InChI=1S/Co.2Cr.4O/q+2;;;;;2*-1 |
InChI-Schlüssel |
NXFVVSIQVKXUDM-UHFFFAOYSA-N |
Kanonische SMILES |
[O-][Cr]=O.[O-][Cr]=O.[Co+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[1-(2-Aminopropanoyl)pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B12100302.png)
![4-(3-Oxa-8-azabicyclo[3.2.1]octane-8-carbonyl)-2-ethoxybenzoic acid](/img/structure/B12100304.png)


![7,10-bis[[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy]-9-ethyl-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B12100332.png)
amine](/img/structure/B12100342.png)





![3-Methylimidazo[1,2-b]pyridazin-6-amine](/img/structure/B12100372.png)


